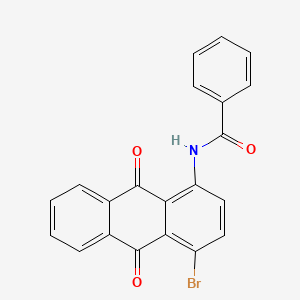
1-Benzoylamino-4-bromoanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoylamino-4-bromoanthraquinone is an organic compound with the molecular formula C21H12BrNO3 and a molecular weight of 406.23 g/mol . This compound is a derivative of anthraquinone, a class of compounds known for their applications in dyes, pigments, and pharmaceuticals . The presence of both benzoylamino and bromo groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Benzoylamino-4-bromoanthraquinone typically involves the bromination of 1-aminoanthraquinone followed by benzoylation. One common method includes the use of bromine in a solvent like dimethylformamide (DMF) to introduce the bromo group at the 4-position of the anthraquinone core . The subsequent benzoylation can be achieved using benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Benzoylamino-4-bromoanthraquinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with different nucleophiles, such as alkylamines or arylamines, to form new derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported for this compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include bromine, benzoyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzoylamino-4-bromoanthraquinone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzoylamino-4-bromoanthraquinone is not extensively documented. its derivatives are known to interact with biological targets such as enzymes and receptors, influencing various biochemical pathways . The specific molecular targets and pathways involved depend on the structure of the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1-Benzoylamino-4-bromoanthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-bromoanthraquinone: Lacks the benzoylamino group, making it less versatile for certain applications.
1-Benzoylamino-4-chloroanthraquinone: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and applications.
1-Benzoylamino-4-methylanthraquinone: Contains a methyl group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Eigenschaften
CAS-Nummer |
81-44-7 |
|---|---|
Molekularformel |
C21H12BrNO3 |
Molekulargewicht |
406.2 g/mol |
IUPAC-Name |
N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12BrNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26) |
InChI-Schlüssel |
JKRCBOYQTINLRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















